5,8-Epoxy-13-cis Retinoic Acid(Mixture of Diastereomers)

Overview

Description

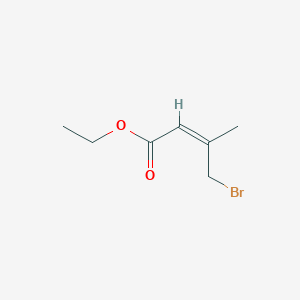

Synthesis Analysis

The synthesis of 5,8-Epoxy-13-cis Retinoic Acid involves the cooxidation of 13-cis-retinoic acid, primarily catalyzed by enzymes such as prostaglandin H synthase. This process results in several major oxygenated metabolites, including 5,8-oxy-13-cis-retinoic acid, among others. The enzymatic activity is dependent on the presence of hydroperoxide and is inhibited by antioxidants, suggesting a free radical mechanism involved in the synthesis (Samokyszyn & Marnett, 1987).

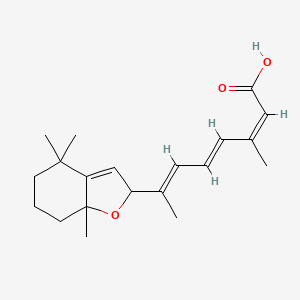

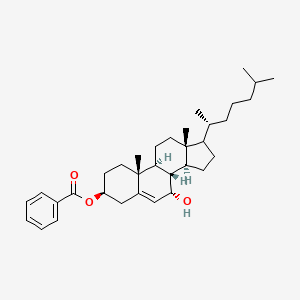

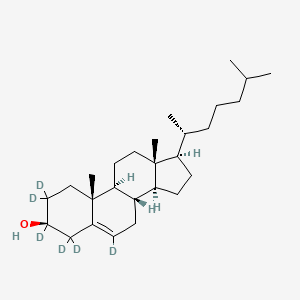

Molecular Structure Analysis

The molecular structure of 5,8-Epoxy-13-cis Retinoic Acid has been characterized through techniques such as X-ray single crystal diffraction. This analysis reveals the presence of an epoxy group disordered over two adjacent cyclohexane bonds, indicating a complex molecular geometry. The structure forms centrosymmetric dimers through hydrogen bonds between carboxylic acid groups, which is crucial for understanding its chemical behavior and interaction with biological molecules (Armellini et al., 2002).

Chemical Reactions and Properties

The cooxidation of 13-cis-retinoic acid by prostaglandin H synthase leads to the formation of 5,8-Epoxy-13-cis Retinoic Acid, involving free radical intermediates and suggesting a mechanism akin to lipid peroxidation. This process is sensitive to antioxidants, indicating the role of oxidative stress in the formation of this compound. The enzyme's interaction with retinoid peroxidase iron-oxo intermediates and the generation of retinoid-derived free radicals are key aspects of its chemical reactivity (Samokyszyn et al., 1984).

Scientific Research Applications

-

Immunomodulation in Neuroblastoma Treatment

- Field : Medical Science, Oncology

- Application : The immunomodulator polyinosinic-polycytidylic acid enhances the inhibitory effect of 13-cis-retinoic acid on neuroblastoma through a TLR3-related immunogenic-apoptotic response .

- Method : The treatment involves the administration of 13-cis-retinoic acid and poly (I:C), a synthetic agonist of TLR3, to patients. This combination effectively synergizes to enhance antiproliferative effects through upregulation of the innate immune signaling and the mitochondrial stress response .

- Results : The combination of poly (I:C) and 13-cis-retinoic acid induced neural differentiation through activation of retinoic acid receptors beta (RAR-β), restoring expression of -thalassemia/mental retardation syndrome X-linked (ATRX) protein, and inhibiting vessel formation, leading to retarded tumor growth in a mouse xenograft model .

-

Drug Repurposing

- Field : Pharmacology

- Application : Retinoic acid (RA), a key component, plays pivotal roles in vision, cell proliferation, apoptosis, immune function, and gene regulation. Drug repurposing, an effective strategy for identifying new therapeutic applications for existing drugs, has gained prominence in recent years .

- Method : The molecular mechanisms underlying retinoid activity involve binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), leading to transcriptional regulation of target genes .

- Results : This review seeks to shed light on the possibilities for repurposing retinoids to cover a wider spectrum of therapeutic uses by exploring recent scientific progress .

-

Medulloblastoma Treatment

- Field : Medical Science, Oncology

- Application : 13-cis-retinoic acid is used as a component of fresh media for LA-N-5 differentiation to treat medulloblastoma cells .

- Method : The treatment involves the administration of 13-cis-retinoic acid to patients. The exact method of application depends on the specific condition being treated .

- Results : The treatment has been found to be effective in cell differentiation and in treating spheroids for generating time-lapse videos .

-

Retinitis Pigmentosa Treatment

- Field : Medical Science, Ophthalmology

- Application : The in vitro experiments showed that 13-cis-5,8-ERA binds to ligand-free rod opsin within the retinal-binding pocket without forming the Schiff base covalent bond with Lys296 .

- Method : This compound behaves as a competitive antagonist in the presence of 9-cis-retinal and it slows the rhodopsin regeneration rate upon opsin preincubation with 13-cis-5,8-ERA .

- Results : This approach has potential therapeutic benefits for the treatment of retinitis pigmentosa .

Safety And Hazards

Future Directions

Retinoids, including 5,8-Epoxy-13-cis Retinoic Acid, have been investigated extensively for their use in cancer prevention and treatment . Promising results have been observed in the breast cancer prevention setting, where fenretinide prevention trials have provided a strong rationale for further investigation in young women at high risk for breast cancer . Ongoing phase III randomized trials investigating retinoids in combination with chemotherapy in non–small cell lung cancer aim to definitively characterize the role of retinoids in this tumor type .

properties

IUPAC Name |

(2Z,4E,6E)-7-(4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-2-yl)-3-methylocta-2,4,6-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-14(12-18(21)22)8-6-9-15(2)16-13-17-19(3,4)10-7-11-20(17,5)23-16/h6,8-9,12-13,16H,7,10-11H2,1-5H3,(H,21,22)/b8-6+,14-12-,15-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDOSIDVGVRAXSE-DYIZZJGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)C=CC=C(C)C1C=C2C(CCCC2(O1)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)O)/C=C/C=C(\C)/C1C=C2C(CCCC2(O1)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801112438 | |

| Record name | (2Z,4E,6E)-7-(2,4,5,6,7,7a-Hexahydro-4,4,7a-trimethyl-2-benzofuranyl)-3-methyl-2,4,6-octatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801112438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,8-Epoxy-13-cis-retinoic acid | |

CAS RN |

112018-12-9 | |

| Record name | (2Z,4E,6E)-7-(2,4,5,6,7,7a-Hexahydro-4,4,7a-trimethyl-2-benzofuranyl)-3-methyl-2,4,6-octatrienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112018-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,8-Epoxytretinoin, (13Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112018129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2Z,4E,6E)-7-(2,4,5,6,7,7a-Hexahydro-4,4,7a-trimethyl-2-benzofuranyl)-3-methyl-2,4,6-octatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801112438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,8-Epoxy-13-cis-retinoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062412 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B1140996.png)